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4-(3,4-Difluorophenyl)-4-oxobutanoic acid
Overview
Description
4-(3,4-Difluorophenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a butanoic acid backbone with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzene and butanoic acid derivatives.
Friedel-Crafts Acylation: The difluorobenzene undergoes Friedel-Crafts acylation with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the acyl group.
Hydrolysis: The resulting acylated product is then subjected to hydrolysis under acidic or basic conditions to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorophenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.
Scientific Research Applications
Medicinal Chemistry
4-(3,4-Difluorophenyl)-4-oxobutanoic acid has been explored for its potential therapeutic effects in various diseases:
- Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic applications in conditions like cancer and neurodegenerative diseases. For example, it has been studied for its effects on mTOR signaling pathways, which are crucial for cell growth and proliferation.
- Biological Activity: The difluorophenyl moiety enhances binding affinity to biological targets, making it a promising candidate for drug development aimed at modulating protein-ligand interactions .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules: It is utilized in the preparation of various organic compounds through reactions such as electrophilic aromatic substitution and oxidation-reduction processes. This versatility allows chemists to create new derivatives with unique properties.
- Case Study - Derivative Synthesis: A notable case study involved using this compound as a precursor for synthesizing novel heterocyclic compounds with expected biological activity. The derivatives were evaluated for their pharmacological properties, showcasing the compound's utility in drug discovery .
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity, while the ketone and carboxylic acid functionalities facilitate interactions with active sites. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorophenylboronic acid
- 3,4-Difluorophenylacetic acid
- 3,4-Difluorophenyl isocyanate
Uniqueness
4-(3,4-Difluorophenyl)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various synthetic and research applications.
Biological Activity
4-(3,4-Difluorophenyl)-4-oxobutanoic acid is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a difluorophenyl group attached to a ketone functional group within a butanoic acid framework. Its molecular formula is , with a molecular weight of approximately 220.17 g/mol. The presence of fluorine atoms enhances its lipophilicity and biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Kynurenine-3-Hydroxylase : This enzyme is involved in the kynurenine pathway, which has implications in neurodegenerative diseases. Inhibition can lead to reduced neurotoxic metabolites, providing a protective effect against conditions such as Alzheimer's and Huntington's disease .
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which may contribute to its neuroprotective effects by mitigating oxidative stress in neuronal cells.
Biological Activity Summary
Case Studies and Research Findings
- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests its potential as a therapeutic agent in preventing or slowing the progression of Alzheimer's disease .
- Oxidative Stress Studies : In vitro studies have shown that the compound significantly reduces markers of oxidative stress in cultured neuronal cells. This reduction correlates with increased cell viability and decreased apoptosis rates under oxidative stress conditions.
- Inflammation Models : Preliminary studies indicate that this compound may modulate inflammatory responses in microglial cells, potentially reducing neuroinflammation associated with various neurological disorders.
Properties
IUPAC Name |
4-(3,4-difluorophenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDFFFKCUNUZEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCC(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374280 | |
Record name | 4-(3,4-difluorophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84313-94-0 | |
Record name | 3,4-Difluoro-γ-oxobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84313-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3,4-difluorophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | fluorobenzoylpropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060951 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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